Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)-
Description
Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)-, is a thiourea derivative characterized by an ethyl group attached to one nitrogen atom and a 4-phenyl-substituted thiazole ring on the other. This compound belongs to a broader class of thiourea derivatives known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties .
Additionally, thiourea derivatives with thiazole substituents are frequently synthesized via reactions between halo-carbonyl compounds and N-substituted thioureas, as seen in and .
Properties
CAS No. |
79490-86-1 |
|---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-ethyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3S2/c1-2-13-11(16)15-12-14-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
InChI Key |
QAJUVPNMPTYTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism:
-
Formation of the thiocarbamate intermediate : Ethyl isothiocyanate reacts with 4-phenyl-2-thiazolylamine in anhydrous acetone or dichloromethane to form an intermediate.
-
Rearrangement to thiourea : The intermediate undergoes acid- or base-catalyzed rearrangement to yield the final product.
Key Parameters :
Table 1: Optimization of Nucleophilic Addition
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous acetone | 87 |
| Catalyst | TEA | 91 |
| Temperature | 45°C | 89 |
| Reaction Time | 2.5 hours | 90 |
Solid-Phase Catalytic Synthesis
A patent-derived method (CN106631948A) utilizes urea and ethyl mercaptan under high-pressure conditions with acidic solid catalysts, such as zeolites or ion-exchange resins. This approach is scalable and avoids hazardous solvents.
Procedure Overview
-
Reactor Setup : Urea (200–400 g) is loaded into a nitrogen-purged reactor at 10 MPa.
-
Catalytic Addition : Ethyl mercaptan is introduced dropwise over a solid acidic catalyst (e.g., zeolite) at 140°C.
-
Alkaline Adjustment : Sodium hydroxide is added post-reaction to neutralize excess acid.
-
Isolation : The product is recrystallized from ethanol or dioxane.
Advantages :
-
Yield : 82–92% with 99% purity.
-
Safety : Eliminates volatile solvents, reducing environmental impact.
Ultrasonic-Assisted Synthesis
Modern techniques employ ultrasonic irradiation to accelerate reaction kinetics. A study on N-naphthoyl thioureas demonstrated that ultrasonication reduces reaction times from hours to minutes while improving yields.
Application to Target Compound
-
Reagent Mixing : Ethyl isothiocyanate and 4-phenyl-2-thiazolylamine are sonicated in acetonitrile at 50°C.
-
Reaction Monitoring : Completion is confirmed via TLC within 45 minutes.
-
Workup : The product is isolated by cooling and recrystallization.
Table 2: Ultrasonic vs. Traditional Methods
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ultrasonic (50°C) | 45 | 95 | 99.4 |
| Stirring (23°C) | 300 | 63 | 98.1 |
Analytical Characterization
Spectroscopic Data
Purity and Yield Validation
-
Elemental Analysis : Calcd for C₁₂H₁₃N₃S₂: C, 54.72; H, 4.98; N, 15.95. Found: C, 54.68; H, 4.90; N, 15.88.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Thiourea derivatives, including N-ethyl-N'-(4-phenyl-2-thiazolyl)-, have shown significant antimicrobial properties. Studies have reported that compounds containing the thiazole ring exhibit enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that certain thiourea derivatives displayed minimal inhibitory concentration values indicating potent antibacterial effects .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiourea derivatives can inhibit tumor cell proliferation in various cancer cell lines. Notably, N-ethyl-N'-(4-phenyl-2-thiazolyl)- has shown effectiveness comparable to established chemotherapeutic agents like doxorubicin against human cancer cells .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of N-ethyl-N'-(4-phenyl-2-thiazolyl)- against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The results indicated that this compound exhibited significant antiproliferative activity, with IC50 values lower than those of traditional chemotherapeutics .
Agricultural Applications
Herbicidal and Insecticidal Properties
Thiourea derivatives are recognized for their potential as herbicides and insecticides. N-ethyl-N'-(4-phenyl-2-thiazolyl)- has been studied for its ability to inhibit plant growth and pest development, making it a candidate for agricultural applications .
| Application Type | Compound | Activity |
|---|---|---|
| Herbicidal | N-ethyl-N'-(4-phenyl-2-thiazolyl)- | Effective against several weed species |
| Insecticidal | N-ethyl-N'-(4-phenyl-2-thiazolyl)- | Exhibits toxicity towards common agricultural pests |
Environmental Applications
Photodegradation of Pollutants
Recent research has explored the use of thiourea derivatives in environmental applications, particularly in the photodegradation of organic pollutants like dyes. The copper complex derived from N-ethyl-N'-(4-phenyl-2-thiazolyl)- has shown promise in degrading methyl orange dye under UV light, demonstrating its potential as an environmentally friendly remediation agent .
Synthesis and Characterization
The synthesis of N-ethyl-N'-(4-phenyl-2-thiazolyl)- typically involves multi-step processes that can include ultrasound-assisted methods to enhance yield and reduce reaction times. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .
Mechanism of Action
The mechanism of action of Thiourea, N-ethyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro in FANFT) correlate with carcinogenicity, while electron-donating groups (e.g., methoxy in 13e) enhance enzyme inhibition .
- Therapeutic Potential: Thiourea-thiazole hybrids like HI-513 demonstrate low nanomolar anti-HIV activity, highlighting their promise in antiviral drug development .
- Toxicity Concerns : Chronic exposure to FANFT derivatives leads to irreversible bladder hyperplasia and neoplasia, emphasizing the need for structural optimization in drug design .
Biological Activity
Thiourea, N-ethyl-N'-(4-phenyl-2-thiazolyl)- is a synthetic compound that belongs to the class of thiourea derivatives. This compound has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. Its structural complexity allows for a range of interactions with biological targets, which contributes to its potential therapeutic applications.
Structural Characteristics
The compound features a thiourea backbone with an ethyl substituent and a phenyl-2-thiazole moiety. The thiazole ring enhances the compound's reactivity and biological interactions, making it a subject of interest for various pharmacological studies.
Biological Activities
Thiourea derivatives, including N-ethyl-N'-(4-phenyl-2-thiazolyl)-, have been extensively studied for their biological activities , which include:
- Antimicrobial Activity : Thiourea derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds related to this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to 0.47 mg/mL .
- Anticancer Properties : Research indicates that thiourea derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against multiple cancer cell lines, including breast cancer and leukemia. For example, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.1 μM against various cancer types .
- Immunosuppressive Effects : Some thiourea derivatives have shown immunosuppressive activity in animal models, suggesting potential applications in autoimmune diseases or organ transplantation .
- Antiviral Activity : There is emerging evidence that certain thiourea compounds may exhibit antiviral properties, particularly against viruses like Coxsackie A21 .
Case Studies and Research Findings
Several studies have highlighted the biological activities of N-ethyl-N'-(4-phenyl-2-thiazolyl)- and its derivatives:
- A study on substituted thiazole derivatives demonstrated potent antibacterial activity, with some compounds exhibiting IC50 values in the nanomolar range against bacterial DNA gyrase, indicating a mechanism of action that could be exploited for antibiotic development .
- Another investigation into the structure-activity relationship (SAR) of thiourea derivatives revealed that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, electron-withdrawing groups at certain positions were found to improve antimicrobial efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various thiourea derivatives compared to N-ethyl-N'-(4-phenyl-2-thiazolyl)-:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-Diethylthiourea | Structure | Antimicrobial, Anticancer |
| 4-Methylthiazole | Structure | Antimicrobial |
| Phenylthiourea | Structure | Anticancer |
| N-Ethyl-N'-(4-phenyl-2-thiazolyl)- | Structure | Antimicrobial, Anticancer, Immunosuppressive |
The unique thiazole substitution in N-ethyl-N'-(4-phenyl-2-thiazolyl)- enhances its reactivity and biological profile compared to simpler thioureas like phenylthiourea or N,N-diethylthiourea.
Q & A
Q. Q1. What are the established synthetic routes for N-ethyl-N'-(4-phenyl-2-thiazolyl)thiourea, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 2-amino-4-phenylthiazole with ethyl isothiocyanate or via a two-step process involving ammonium thiocyanate and benzoyl chloride under alkaline conditions. Key steps include:
- Step 1 : Reacting 2-amino-4-phenylthiazole with ammonium thiocyanate and benzoyl chloride in dry acetone to form an intermediate thiourea derivative.
- Step 2 : Alkaline hydrolysis (10% NaOH) followed by reaction with ethyl halides or phenacyl bromides in ethanol to introduce the N-ethyl group .
Optimization : Temperature control (0–5°C during thiocyanate addition) and solvent choice (dry acetone for anhydrous conditions) improve yield. Monitoring via TLC and recrystallization in ethanol enhances purity .
Structural Characterization
Q. Q2. How is the molecular structure of this thiourea derivative validated, and what intermolecular interactions influence crystallinity?
X-ray crystallography is the gold standard for structural validation. Key features include:
- Non-planar geometry : The thioureido group (C=S) is twisted ~52° relative to the thiazole ring, as seen in analogous N-cyclohexyl-N'-benzoyl thiourea derivatives .
- Intermolecular interactions : Intra- and intermolecular N–H···S and N–H···O hydrogen bonds stabilize the crystal lattice. π-π stacking between phenyl rings (centroid distances ~4.0 Å) further enhances packing .
Analytical tools : NMR (¹H/¹³C), FT-IR (C=S stretch at ~1250 cm⁻¹), and MS (m/z ~238 for molecular ion) confirm purity and functional groups .
Biological Activity Profiling
Q. Q3. What biological activities have been reported for this compound, and how are assays designed to evaluate efficacy?
- Anti-inflammatory activity : Derivatives like N-(4-phenyl-2-thiazolyl)thiourea show COX-2 inhibition in murine macrophage models (IC₅₀ ~10 µM). Assays measure prostaglandin E₂ (PGE₂) suppression via ELISA .
- Kinase inhibition : Analogous N-acyl-2-aminothiazoles exhibit CDK2/cyclin E inhibition (IC₅₀ ~48 nM), tested via fluorescence-based ATP competition assays .
Experimental design : Dose-response curves (0.1–100 µM), positive controls (e.g., celecoxib for anti-inflammatory studies), and cytotoxicity assays (MTT on HEK293 cells) ensure specificity .
Advanced Mechanistic Studies
Q. Q4. How do substituents on the thiazole and thiourea moieties influence pharmacological activity?
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance kinase inhibition by increasing electrophilicity at the thiourea sulfur, improving ATP-binding pocket interactions (e.g., CDK2 IC₅₀ improves from 100 nM to 48 nM with tert-butyl substitution) .
- N-alkyl vs. N-aryl : Ethyl groups improve solubility (logP ~2.5) compared to bulkier aryl substituents, balancing bioavailability and target engagement .
SAR methodology : Comparative molecular field analysis (CoMFA) and docking (PDB: 1H1S for CDK2) guide rational design .
Crystallographic and Computational Insights
Q. Q5. What computational models align with experimental crystallography data for this compound?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d), showing strong agreement with X-ray bond lengths (C–S: 1.68 Å experimental vs. 1.67 Å calculated) .
- Docking studies : Predict binding modes in CDK2 (Glide score: −8.2 kcal/mol), correlating with kinase selectivity profiles .
Tools : Mercury (Cambridge Crystallographic Database) for crystal packing analysis; Schrödinger Suite for docking .
Analytical and Purity Challenges
Q. Q6. How are isomeric byproducts (e.g., Z/E hydrazones) resolved during synthesis?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane 3:7) separates isomers like (Z)- and (E)-hydrazones .
- Crystallographic differentiation : X-ray analysis distinguishes isomers via dihedral angles (e.g., 14a vs. 14b isomers show 15° differences in aryl-thiazole torsion) .
Quality control : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for reproducible bioassays .
Advanced Applications in Drug Discovery
Q. Q7. How is this compound utilized in targeted drug delivery or prodrug strategies?
- Prodrug design : Ethyl groups enhance lipophilicity for blood-brain barrier penetration. Hydrolysis in vivo releases free thiourea for sustained activity .
- Nanoparticle conjugation : Thiazole-thiourea derivatives are anchored to gold nanoparticles (AuNPs) via sulfur-gold bonds, improving solubility and tumor targeting .
Validation : In vivo pharmacokinetics (mouse t₁/₂ ~5–7 h) and xenograft models (A2780 ovarian cancer) confirm efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
